molecular formula C14H18O3 B14369521 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one CAS No. 92314-96-0

8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one

Cat. No.: B14369521
CAS No.: 92314-96-0
M. Wt: 234.29 g/mol
InChI Key: SEWLYOOXRZOWAA-UHFFFAOYSA-N
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Description

8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one is an organic compound with the molecular formula C14H18O3 . It belongs to the class of tetralins, which are benzenoid aromatic compounds . This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a propyl group attached to a tetralin skeleton.

Preparation Methods

The synthesis of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable tetralin derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 8th position.

    Methoxylation: Introduction of the methoxy group at the 5th position.

    Propylation: Introduction of the propyl group at the 7th position.

    Oxidation: Formation of the ketone group at the 2nd position.

The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step. For example, hydroxylation may require the use of oxidizing agents, while methoxylation and propylation may involve the use of alkylating agents .

Chemical Reactions Analysis

8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one can be compared with other tetralin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

92314-96-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

8-hydroxy-5-methoxy-7-propyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H18O3/c1-3-4-9-7-13(17-2)11-6-5-10(15)8-12(11)14(9)16/h7,16H,3-6,8H2,1-2H3

InChI Key

SEWLYOOXRZOWAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2CCC(=O)CC2=C1O)OC

Origin of Product

United States

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